4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide
Description
4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a pyrimidine derivative characterized by a sulfur-rich substituent profile. The pyrimidine core is substituted at positions 2, 4, and 6 with methylsulfanyl (-SMe), 4-chlorophenylthio (-S-C₆H₄-Cl), and trifluoromethyl (-CF₃) groups, respectively.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVBHYAPUCDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H8ClF3N2S2
- Molecular Weight : 336.78 g/mol
- CAS Number : Not specified in the search results.
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
Related Compounds and Their Activities
Research on structurally related compounds provides insights into the potential biological activities of this compound:
- Antibacterial Activity :
- Anticancer Activity :
-
Enzyme Inhibition :
- Compounds featuring similar sulfur-containing groups have been evaluated for their enzyme inhibitory potential. Studies have shown that certain derivatives can act as effective inhibitors of acetylcholinesterase and urease, which are crucial targets in drug design for neurodegenerative diseases and gastric disorders, respectively .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound Example | Observed Activity |
|---|---|---|
| Antibacterial | Pyrimidine Derivative | Moderate to strong activity against Salmonella |
| Anticancer | Triazolethione | Cytotoxicity against MCF-7 cells |
| Enzyme Inhibition | Sulfur-containing Compound | Inhibition of acetylcholinesterase and urease |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their substituent-driven properties are summarized below:
Table 1: Comparative Analysis of Pyrimidine Derivatives
*Calculated values based on structural inference.
Substituent-Driven Property Trends
- Lipophilicity : The trifluoromethyl (-CF₃) and methylsulfanyl (-SMe) groups in the target compound increase hydrophobicity compared to analogs with polar groups (e.g., sulfonyl in or amine in ).
- Molecular Weight : Bromine in 2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine contributes to a higher molecular weight (301.54 g/mol) vs. the target compound (348.78 g/mol*) .
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